N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiadiazole ring, a chlorophenyl group, and a tert-butylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the chlorophenyl and tert-butylphenyl groups. The final step involves the formation of the acetamide linkage.
Thiadiazole Ring Formation: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide in the presence of a base.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Introduction of tert-Butylphenyl Group: The tert-butylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of Acetamide Linkage: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[5-[(2-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- **N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Uniqueness
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C22H23ClN4OS3 |
---|---|
Molecular Weight |
491.1 g/mol |
IUPAC Name |
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23ClN4OS3/c1-22(2,3)17-10-8-15(9-11-17)12-24-25-19(28)14-30-21-27-26-20(31-21)29-13-16-6-4-5-7-18(16)23/h4-12H,13-14H2,1-3H3,(H,25,28)/b24-12- |
InChI Key |
ARFATHKDRLJWFW-MSXFZWOLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.